molecular formula C7H3ClINO B13671224 3-Chloro-4-iodobenzo[d]isoxazole

3-Chloro-4-iodobenzo[d]isoxazole

Cat. No.: B13671224
M. Wt: 279.46 g/mol
InChI Key: RDUAEPINTFSDDC-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzo[d]isoxazole is a halogenated isoxazole derivative. Isoxazoles are a class of aromatic heterocycles known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both chlorine and iodine atoms in the compound enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the tandem synthesis involving the reaction of copper(I) alkynes with dichloroformaldoxime in the presence of iodine . This method allows for the efficient introduction of both chlorine and iodine atoms into the isoxazole ring.

Industrial Production Methods

Industrial production methods for halogenated isoxazoles, including 3-Chloro-4-iodobenzo[d]isoxazole, often involve large-scale reactions using similar synthetic routes. The use of metal catalysts, such as copper(I), and halogenating agents like iodine, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace halogen atoms.

    Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Chloro-4-iodobenzo[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzo[d]isoxazole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-bromobenzo[d]isoxazole
  • 3-Chloro-4-fluorobenzo[d]isoxazole
  • 3-Chloro-4-methylbenzo[d]isoxazole

Uniqueness

3-Chloro-4-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for further functionalization. This dual halogenation makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-iodo-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAEPINTFSDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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